molecular formula C21H24N4O5S B3007240 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2319892-04-9

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B3007240
CAS No.: 2319892-04-9
M. Wt: 444.51
InChI Key: DIOJMUWXTWXOTO-UHFFFAOYSA-N
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Description

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Biological Activity

The compound 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Structure and Synthesis

The compound's structure features a benzo[d]oxazole core linked to a sulfonamide group and a pyrimidine moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including nucleophilic substitutions and coupling reactions, which have been optimized for yield and purity.

Research indicates that this compound exhibits inhibitory activity against specific biological targets, particularly in the context of cancer therapy and metabolic disorders. The following mechanisms have been identified:

  • Inhibition of BCL6 : The compound has been shown to interact with the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various cancers. In vitro studies demonstrate that it can significantly reduce BCL6 activity, with an IC50 value of approximately 0.082 μM, indicating potent biochemical inhibition .
  • GPR119 Agonism : As a GPR119 agonist, this compound enhances insulin secretion in response to glucose levels, making it a candidate for diabetes treatment. Activation of GPR119 leads to increased intracellular cAMP levels, promoting the release of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism .
  • Antiproliferative Effects : In cell line studies, the compound has exhibited antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The observed % inhibition rates vary depending on the cell type and concentration used .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study focused on its effect on pancreatic beta cells showed that treatment with this compound improved insulin secretion in diabetic mice models, highlighting its therapeutic potential in managing type 2 diabetes .
  • Study 2 : Another research effort investigated its effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations correlating with BCL6 inhibition .

Data Tables

Biological Activity IC50 Value (μM) Effect Observed
BCL6 Inhibition0.082Significant reduction in activity
GPR119 AgonismN/AEnhanced insulin secretion
Antiproliferative (Cancer)VariesReduced cell viability in cancer lines

Properties

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-24-18-10-16(4-5-19(18)30-21(24)26)31(27,28)25-8-6-14(7-9-25)12-29-20-11-17(15-2-3-15)22-13-23-20/h4-5,10-11,13-15H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOJMUWXTWXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.